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Kaempferol-3-O-robinoside-7-O-glucoside

Cat. No.: B12380189
M. Wt: 756.7 g/mol
InChI Key: SCEPATPTKMFDSR-MVQIQBPISA-N
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Description

Overview of Flavonoid Biosynthetic Routes and Glycosylation Steps

The journey to synthesizing Kaempferol-3-O-robinoside-7-O-glucoside starts with the amino acid phenylalanine. Through the general phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA, a key entry molecule for flavonoid biosynthesis. frontiersin.orgacs.org The enzyme chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. acs.org This chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. biorxiv.org

Naringenin serves as a critical branch point. To form the kaempferol (B1673270) backbone, naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). biorxiv.org Following this, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydrokaempferol into the flavonol aglycone, kaempferol. biorxiv.org

Once the kaempferol aglycone is formed, it undergoes glycosylation, a crucial modification that enhances its solubility and stability. frontiersin.orgnih.gov This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.com These enzymes transfer sugar moieties from activated donor molecules, such as UDP-glucose, UDP-galactose, and UDP-rhamnose, to the flavonoid structure. nih.govmdpi.com For this compound, this involves two distinct glycosylation events at the 3- and 7-hydroxyl groups of the kaempferol backbone. The 7-position is glucosylated (addition of a glucose molecule), while the 3-position is conjugated with robinobioside, a disaccharide composed of rhamnose and galactose.

PrecursorKey Enzyme(s)ProductPathway Step
PhenylalaninePAL, C4H, 4CLp-Coumaroyl-CoAGeneral Phenylpropanoid Pathway
p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone Synthase (CHS)Naringenin ChalconeFlavonoid Biosynthesis
Naringenin ChalconeChalcone Isomerase (CHI)NaringeninFlavonoid Biosynthesis
NaringeninFlavanone 3-hydroxylase (F3H)DihydrokaempferolFlavonol Biosynthesis
DihydrokaempferolFlavonol Synthase (FLS)KaempferolFlavonol Biosynthesis
Kaempferol + UDP-GlucoseFlavonoid 7-O-glucosyltransferase (F7GT)Kaempferol-7-O-glucosideGlycosylation
Kaempferol-7-O-glucoside + UDP-GalactoseFlavonol 3-O-galactosyltransferaseKaempferol-3-O-galactoside-7-O-glucosideGlycosylation
Kaempferol-3-O-galactoside-7-O-glucoside + UDP-RhamnoseFlavonol 3-O-glycoside rhamnosyltransferaseThis compoundGlycosylation

This table represents a likely sequential pathway. The exact order of glycosylation can vary between plant species.

Enzymatic Systems Governing Glucoside and Robinoside Conjugation

The attachment of sugar molecules to the kaempferol aglycone is a highly specific process governed by UDP-glycosyltransferases (UGTs), which belong to the Glycosyltransferase Family 1. frontiersin.orgtandfonline.com These enzymes exhibit specificity for the sugar donor, the flavonoid acceptor, and the position of glycosylation.

Glucosylation at the 7-OH Position: The addition of a glucose molecule to the 7-hydroxyl group of kaempferol is catalyzed by a flavonoid 7-O-glucosyltransferase (F7GT). tandfonline.comnih.gov Studies in Arabidopsis thaliana have identified UGTs, such as AtGT-2, that can effectively transfer glucose to the 7-OH position of various flavonoids, including kaempferol. tandfonline.comnih.gov Similarly, research in citrus has identified several flavonoid 7-O-glucosyltransferase genes, highlighting that 7-O-glucosylation is often an initial and crucial step in the synthesis of more complex flavonoid glycosides. nih.gov

Robinoside Conjugation at the 3-OH Position: The formation of the robinobioside linkage at the 3-position is a two-step enzymatic process.

Galactosylation: First, a flavonol 3-O-galactosyltransferase (F3GalT) likely catalyzes the transfer of a galactose molecule from UDP-galactose to the 3-hydroxyl group of the kaempferol intermediate (either kaempferol itself or kaempferol-7-O-glucoside). Several flavonol 3-O-galactosyltransferases have been identified in plants, such as those from Morella rubra (MrUGT78W1) and Petunia hybrida. nih.govresearchgate.net

Rhamnosylation: Following galactosylation, a specific rhamnosyltransferase attaches a rhamnose unit from UDP-rhamnose to the galactose moiety. This type of enzyme, a flavonoid 3-O-glycoside rhamnosyltransferase, recognizes the existing sugar as its substrate. The UGT78D1 enzyme from Arabidopsis thaliana is a well-characterized flavonol-3-O-rhamnosyltransferase that transfers rhamnose to the 3-OH position of kaempferol. uniprot.org While this specific enzyme acts on the aglycone, similar enzymes are responsible for adding rhamnose to an existing sugar.

The enzymes involved are typically highly specific, ensuring the correct formation of the final compound. The table below lists key types of enzymes involved in the final modification steps.

Enzyme TypeAbbreviationSubstrate(s)Product
Flavonoid 3-O-glycosyltransferaseF3GTFlavonol (e.g., Kaempferol), UDP-sugarFlavonol-3-O-glycoside
Flavonoid 7-O-glucosyltransferaseF7GTFlavonol (e.g., Kaempferol), UDP-glucoseFlavonol-7-O-glucoside
Flavonol 3-O-galactosyltransferaseF3GalTFlavonol, UDP-galactoseFlavonol-3-O-galactoside
Flavonol 3-O-rhamnosyltransferaseF3RTFlavonol, UDP-rhamnoseFlavonol-3-O-rhamnoside
Flavonol 3-O-glycoside rhamnosyltransferaseFlavonol-3-O-galactoside, UDP-rhamnoseFlavonol-3-O-(rhamnosyl)galactoside

Genetic Regulation of its Biosynthesis in Plant Systems

The biosynthesis of this compound is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (CHS, FLS, UGTs, etc.) is orchestrated by a combination of transcription factors (TFs).

The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins often form a regulatory complex, known as the MBW complex, which binds to the promoter regions of the flavonoid biosynthetic genes and activates their transcription.

Different branches of the flavonoid pathway are controlled by specific sets of these transcription factors. For instance, in Arabidopsis, the biosynthesis of flavonols is specifically regulated by the MYB transcription factors AtMYB11, AtMYB12, and AtMYB111. These TFs are known to activate the promoters of early biosynthetic genes like CHS, CHI, F3H, and the flavonol-specific gene FLS. It is highly probable that these or similar MYB factors also regulate the expression of the specific UGTs required for the glycosylation of kaempferol.

The expression of these regulatory genes is itself influenced by various developmental cues (e.g., tissue type, developmental stage) and environmental signals (e.g., light, UV radiation, nutrient availability). This complex regulatory network allows the plant to fine-tune the production of specific flavonoids like this compound in response to its physiological needs and external conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B12380189 Kaempferol-3-O-robinoside-7-O-glucoside

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

SCEPATPTKMFDSR-MVQIQBPISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

Biosynthesis of Kaempferol 3 O Robinoside 7 O Glucoside

The biosynthesis of kaempferol (B1673270) glycosides is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. The core structure is then modified through a series of glycosylation steps, catalyzed by specific enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the flavonoid backbone. nih.gov

The formation of a complex triglycoside like Kaempferol-3-O-robinoside-7-O-glucoside involves multiple, sequential glycosylation events. The synthesis of some kaempferol glycosides is straightforward, requiring common enzymes found in many plant species. nih.gov However, the creation of more complex structures is restricted to certain plants that possess the specific enzymatic machinery. nih.gov The biosynthesis of this compound would require at least two different types of UGTs: one to attach the robinobioside (a disaccharide of rhamnose and galactose) to the 3-hydroxyl group of kaempferol, and another to attach a glucose molecule to the 7-hydroxyl group. The precise sequence and the specific enzymes involved in the biosynthesis of this particular triglycoside in Withania somnifera are subjects for further detailed research.

Chemical Structure and Physicochemical Properties

Kaempferol-3-O-robinoside-7-O-glucoside is a complex molecule with the chemical formula C₃₃H₄₀O₂₀. plantaedb.com Its structure consists of a central kaempferol (B1673270) aglycone, which is a flavonol with hydroxyl groups at positions 3, 5, 7, and 4'. This aglycone is glycosidically linked to two different sugar chains. A robinobioside unit is attached at the 3-position, and a glucoside unit is attached at the 7-position. medchemexpress.complantaedb.com The systematic name for this compound is 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one. plantaedb.com

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃₃H₄₀O₂₀PubChem plantaedb.com
Molecular Weight756.7 g/mol PubChem plantaedb.com
XLogP3-2.7PubChem plantaedb.com
Hydrogen Bond Donor Count12PubChem plantaedb.com
Hydrogen Bond Acceptor Count20PubChem plantaedb.com
Rotatable Bond Count9PlantaeDB nih.gov
Topological Polar Surface Area324 ŲPubChem plantaedb.com

Extraction and Isolation Methodologies for Scientific Study

Research-Scale Extraction Protocols from Plant Biomass

The initial step in obtaining Kaempferol-3-O-robinoside-7-O-glucoside involves its extraction from plant biomass. Withania somnifera (Ashwagandha) has been identified as a natural source of this compound. core.ac.uk Research-scale extraction protocols are designed to efficiently liberate the flavonoid from the plant cells while minimizing the co-extraction of undesirable compounds.

A common approach for the extraction of flavonoid glycosides from plant material, such as the leaves of Withania somnifera, is the use of polar solvents. orientjchem.org Hydroalcoholic solutions, typically mixtures of methanol (B129727) or ethanol (B145695) and water, are frequently employed. nih.govmdpi.com The polarity of these solvents is well-suited to solubilize the glycosylated form of kaempferol (B1673270).

A representative research-scale extraction protocol can be outlined as follows:

Preparation of Plant Material: Dried and finely powdered aerial parts of the plant are used to maximize the surface area for solvent penetration.

Solvent Selection: A hydroalcoholic mixture, for instance, 60% ethanol in water, is a common choice. google.com The ratio of solvent to plant material is a critical parameter, with ratios such as 10:1 (v/w) often utilized.

Extraction Method: Several techniques can be employed at a laboratory scale:

Maceration: The plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation. mdpi.com

Reflux Extraction: The plant material is boiled in the solvent for several hours (e.g., 3-5 hours). arabjchem.org This method uses heat to increase extraction efficiency but must be used cautiously to avoid degradation of thermolabile compounds.

Ultrasonication: The plant material is suspended in the solvent and subjected to ultrasonic waves. ijprajournal.com This technique, often referred to as ultrasound-assisted extraction (UAE), enhances extraction by disrupting cell walls through cavitation.

Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate, rich in extracted compounds, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

This crude extract contains a complex mixture of phytochemicals, and this compound is just one of many components. Therefore, further purification is essential. A preliminary purification step often involves solvent partitioning. The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Flavonoid glycosides, being polar, are typically enriched in the ethyl acetate or n-butanol fractions.

Advanced Chromatographic Techniques for High-Purity Isolation

To achieve the high degree of purity required for scientific study, the enriched flavonoid fraction undergoes one or more chromatographic steps. The structural similarity among different flavonoid glycosides necessitates the use of high-resolution techniques.

Preparative HPLC is a powerful tool for the fine purification of specific compounds from a complex mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. For the isolation of polar compounds like flavonoid glycosides, reversed-phase chromatography is the most common mode.

A typical preparative HPLC protocol for a flavonoid triglycoside would involve:

Column: A reversed-phase column, such as a C18 column, is packed with a non-polar stationary phase.

Mobile Phase: A gradient elution is typically employed, starting with a high proportion of a polar solvent (e.g., water, often acidified with a small amount of formic or phosphoric acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). core.ac.uknih.gov This gradient allows for the separation of compounds with a wide range of polarities.

Detection: A UV detector is commonly used, with monitoring at wavelengths where flavonoids exhibit strong absorbance, typically around 265 nm and 350 nm.

Fraction Collection: The eluent is collected in fractions as it exits the detector. Fractions corresponding to the peak of interest, identified by its retention time, are collected, and the solvent is evaporated to yield the purified compound.

Table 1: Representative Preparative HPLC Conditions for Flavonoid Glycoside Isolation

ParameterDescription
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase B. For example: 0-12 min, 10-20% B; 12-18 min, 20-45% B; 18-25 min, 45-80% B. core.ac.uk
Flow Rate 2-5 mL/min
Detection UV at 265 nm and 350 nm
Sample Preparation The enriched fraction is dissolved in the initial mobile phase composition.

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and leading to high recovery rates. nih.govbohrium.com High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique for the separation of natural products, including flavonoid glycosides.

The key to a successful CCC separation is the selection of a suitable biphasic solvent system. For polar glycosylated flavonoids, solvent systems based on ethyl acetate-n-butanol-water are often a good starting point. nih.govresearchgate.net The compound of interest should have a partition coefficient (K value) within an optimal range (typically 0.5 < K < 2) for effective separation.

The process involves:

Solvent System Selection: A series of biphasic solvent systems are tested to find one that provides an appropriate K value for this compound.

Equilibration: The chosen solvent system is thoroughly mixed and allowed to separate into two immiscible phases (an upper and a lower phase).

CCC Operation: The CCC column is filled with one phase (the stationary phase), and the other phase (the mobile phase) is pumped through it while the column rotates at high speed. The crude extract is injected into the system, and the compounds partition between the two phases, leading to their separation based on their differing partition coefficients.

Fraction Collection and Analysis: The eluent is collected in fractions, which are then analyzed (e.g., by analytical HPLC) to identify those containing the pure compound.

Table 2: Exemplary HSCCC Solvent Systems for Flavonoid Glycoside Separation

Solvent System Composition (v/v/v/v)Target CompoundsReference
n-Hexane-ethyl acetate-methanol-water (1:5:1:5)Isoquercitrin, Hyperoside, Astragalin nih.gov
Ethyl acetate-n-butanol-water (2:1:3)Orientin, Vitexin, Quercetin-3-O-neohesperidoside researchgate.net
Ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5)Myricetrin, Quercetin-3-O-α-L-rhamnoside, Kaempferol-3-O-α-L-rhamnoside rsc.org

To achieve the highest possible purity, orthogonal separation methods are often combined. This involves using two or more chromatographic techniques that separate compounds based on different chemical or physical properties. For instance, an initial separation by CCC (based on partitioning) might be followed by a final polishing step using preparative HPLC (based on adsorption/partition on a solid phase). This multi-step approach is highly effective for isolating a single, highly pure compound from a complex natural extract.

Structural Elucidation and Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of flavonoids, offering profound insights into the carbon-hydrogen framework. acs.org For a complex bisdesmosidic flavonol triglycoside such as Kaempferol-3-O-robinoside-7-O-glucoside, a combination of one-dimensional and two-dimensional NMR experiments is essential to resolve the overlapping signals and establish the precise arrangement of the aglycone and its three sugar units. acs.orgnih.gov

The 1D ¹H and ¹³C NMR spectra provide the initial, fundamental information regarding the types and chemical environments of protons and carbons within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent mixture like DMSO-d₆ + D₂O to manage the complexity from exchangeable hydroxyl protons, reveals characteristic signals for the kaempferol (B1673270) aglycone and the attached sugar moieties. nih.govresearchgate.net The aromatic region of the spectrum clearly displays signals corresponding to the A and B rings of the flavonol core. acs.org Specifically, the A-ring presents a typical AX system with two meta-coupled doublets, while the B-ring shows an AA′XX′ pattern characteristic of a 4'-substituted flavonoid. acs.orgnih.gov Anomeric proton signals in the region of δ 4.5-5.5 ppm are diagnostic for the presence and stereochemistry of the sugar units.

Interactive ¹H NMR Spectral Data Table for this compound (in DMSO-d₆ + D₂O)

Position δH (ppm) Multiplicity J (Hz)
H-2' 8.067 ddd 8.68, 2.52, 0.36
H-6' 8.067 ddd 8.68, 2.52, 0.36
H-3' 6.872 ddd 8.68, 2.52, 0.36
H-5' 6.872 ddd 8.68, 2.52, 0.36
H-8 6.773 d 2.15
H-6 6.443 d 2.15

Data sourced from a study by Bhavaraju et al. (2021). acs.orgnih.gov

2D NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, primarily through two or three bonds. sdsu.edu It is instrumental in identifying the spin systems within each sugar ring, allowing for the tracing of proton connectivity from the anomeric proton through the rest of the sugar moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This powerful experiment allows for the unambiguous assignment of the ¹³C signal for each protonated carbon by correlating it with its attached, and often more easily assigned, proton. nih.gov

Together, these 2D NMR experiments allow for the complete assignment of all ¹H and ¹³C chemical shifts and confirm the planar structure of this compound. researchgate.net

For structurally complex molecules where 1D ¹H NMR spectra exhibit severe signal overlap or higher-order coupling effects, conventional analysis can be challenging. nih.govnih.gov Quantum Mechanics (QM)-based methods, such as ¹H iterative Full Spin Analysis (HiFSA), provide a higher level of analytical certainty. acs.orgresearchgate.net

HiFSA is a computational method that accurately extracts NMR parameters like chemical shifts and coupling constants by performing an iterative fitting of a QM-calculated spectrum to the experimental 1D ¹H NMR spectrum. nih.govmdpi.com This approach was successfully applied to this compound to overcome the challenges posed by its complex, overlapping proton signals. acs.orgnih.gov By generating a numerical HiFSA profile and a calculated fingerprint spectrum, this method imparts a high degree of confidence to the structural analysis, reliably distinguishing it from closely related isomers. acs.org The reliance on experimental NMR evidence combined with QM calculations builds trust in the structural characterization and can simplify future identity tests to simple 1D ¹H NMR experiments. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Profiling

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers crucial information about the sequence and identity of the substituent groups, particularly the sugar moieties. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique ideally suited for the analysis of large, thermally labile molecules like flavonoid glycosides because it minimizes in-source fragmentation. researchgate.net ESI analysis of this compound (Molecular Formula: C₃₃H₄₀O₂₀, Exact Mass: 756.2113) would typically be performed in both positive and negative ion modes. nih.govsigmaaldrich.com In negative ion mode, it readily forms the deprotonated molecule [M-H]⁻ at m/z 755.2. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 757.2) and adducts with sodium [M+Na]⁺ (m/z 779.2) or potassium [M+K]⁺ (m/z 795.2) are commonly observed, confirming the molecular weight of the intact glycoside. researchgate.net

Tandem mass spectrometry (MS/MS) involves selecting the parent molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is diagnostic for the structure. researchgate.net For flavonol di-O-glycosides, the primary fragmentation pathway involves the sequential neutral loss of the sugar units. nih.govipb.pt

For this compound, the fragmentation of the [M-H]⁻ ion (m/z 755.2) would proceed via two main pathways:

Loss of the terminal glucose residue (162 Da) from the 7-position to yield a fragment ion at m/z 593.2. This ion would then lose the robinoside unit (rhamnosyl-galactose, 308 Da) from the 3-position to produce the deprotonated kaempferol aglycone ion at m/z 285.1.

Alternatively, the initial loss could be of the entire robinoside moiety (308 Da) from the 3-position, yielding a fragment ion at m/z 447.1 (Kaempferol-7-O-glucoside). This ion would subsequently lose the glucose residue (162 Da) to give the same aglycone fragment at m/z 285.1. researchgate.net

The relative abundance of these fragment ions can sometimes provide clues as to which sugar is more labile. The aglycone fragment itself can undergo further fragmentation, often through a retro-Diels-Alder (RDA) reaction in the C-ring, yielding characteristic product ions. researchgate.net This detailed fragmentation analysis confirms the nature of the sugars and their respective attachment points on the flavonoid core.

Interactive MS/MS Fragmentation Data Table for this compound ([M-H]⁻)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Identity of Loss
755.2 593.2 162 Glucose
755.2 447.1 308 Robinoside (Rhamnosyl-galactose)
593.2 285.1 308 Robinoside (Rhamnosyl-galactose)
447.1 285.1 162 Glucose

Fragmentation pathway deduced based on principles from analysis of similar flavonoid triglycosides. nih.govresearchgate.net

Complementary Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism)

In the comprehensive structural elucidation of complex natural products like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the fundamental framework of atomic connectivity. However, complementary spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD), offer valuable insights into the electronic properties and three-dimensional structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for characterizing flavonoids, providing information about the nature of the chromophoric system arising from the benzopyran-4-one (chromone) core. The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, designated as Band I (300–400 nm) and Band II (240–280 nm). Band I is associated with the cinnamoyl system (B-ring and the C-ring), while Band II corresponds to the benzoyl system (A-ring).

While specific, experimentally-derived UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the characteristic absorption maxima can be inferred from its aglycone, kaempferol, and closely related glycosides. Kaempferol in methanol (B129727) typically displays absorption maxima (λmax) at approximately 266 nm and 366 nm. usc.edu The glycosylation pattern influences the exact position and intensity of these bands. For instance, studies on various kaempferol glycosides show that the fundamental spectral shape is retained, with minor shifts in the absorption maxima. researchgate.netnih.gov

The presence of a robinoside moiety at the C-3 position and a glucoside at the C-7 position is expected to cause slight bathochromic or hypsochromic shifts in these bands compared to the aglycone. The UV spectrum of kaempferol metabolites, for example, shows two distinct absorption peaks around 250-280 nm and 350-400 nm. nih.gov Based on data from related compounds, the expected UV absorption maxima for this compound in a solvent like methanol would be in the regions of 265-275 nm for Band II and 345-365 nm for Band I.

Table 1: Representative UV-Vis Absorption Maxima for Kaempferol and Related Glycosides

Compound NameSolventBand II (λmax, nm)Band I (λmax, nm)
KaempferolMethanol~266~366
Kaempferol-3-O-glucosideMethanol~265~350
Kaempferol-7-O-glucosideNot specifiedNot specifiedNot specified
Kaempferol-3-O-rutinosideNot specified~266~348

Note: The data in this table is compiled from various sources for comparative purposes and may not represent a direct experimental measurement of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules. In flavonoids, chirality arises from stereocenters in the sugar moieties and, in some cases, from atropisomerism of the aglycone. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

There is a lack of specific published CD spectral data for this compound. However, the application of CD spectroscopy to flavonoid glycosides is well-established for determining the absolute configuration of the sugar units and for studying non-covalent interactions with other molecules. researchgate.net The complex structure of this compound, with its multiple chiral centers within the robinose and glucose units, would be expected to produce a distinct CD spectrum.

In a research context, an experimental CD spectrum of this compound would be invaluable for:

Confirming the absolute configuration of the galactose, rhamnose, and glucose units.

Investigating the conformational preferences of the glycosidic bonds.

Given the absence of experimental data, a hypothetical discussion of the expected CD spectrum would be speculative. However, it is certain that this technique would provide a unique and informative fingerprint of the molecule's three-dimensional structure that is not accessible through achiral spectroscopic methods like UV-Vis.

Advanced Analytical Strategies for Detection and Quantification

Coupled Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QTOF-MS/MS) for Complex Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), stands as a powerful tool for the analysis of Kaempferol-3-O-robinoside-7-O-glucoside, especially within intricate biological or botanical samples. These techniques offer unparalleled sensitivity and selectivity, enabling the identification and quantification of the compound even at low concentrations.

Ultra-high-performance liquid chromatography (UHPLC) systems, when paired with QTOF-MS/MS, have been instrumental in the characterization of flavonoid glycosides. researchgate.net This combination allows for the elucidation of complex fragmentation patterns, which are crucial for the structural confirmation of compounds like this compound. researchgate.net The high resolution and accurate mass capabilities of QTOF-MS are particularly advantageous for differentiating between isobaric compounds, which are common in natural product extracts. nih.gov

In a typical UHPLC-QTOF-MS/MS analysis, the compound is first separated from other components in the sample on a reversed-phase column. Upon entering the mass spectrometer, it undergoes ionization, most commonly through electrospray ionization (ESI). The resulting molecular ion is then subjected to fragmentation, and the pattern of fragment ions provides a unique fingerprint for the molecule. For this compound, fragmentation would involve the sequential loss of its sugar moieties (robinoside and glucoside) and fragmentation of the kaempferol (B1673270) aglycone. researchgate.netresearchgate.net This detailed fragmentation data is critical for unambiguous identification. researchgate.netnih.gov

LC-MS/MS, often utilizing a triple quadrupole (QqQ) or ion trap mass analyzer, is the gold standard for quantitative analysis due to its high sensitivity and specificity when operated in Multiple Reaction Monitoring (MRM) mode. nih.govrsc.org In MRM, specific precursor-to-product ion transitions for this compound are monitored, which significantly reduces matrix interference and enhances the signal-to-noise ratio, leading to low limits of detection and quantification. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Flavonoid Glycoside Analysis

ParameterTypical SettingReference
Chromatography System UHPLC or HPLC mdpi.comscielo.br
Column Reversed-phase C18 scielo.brnih.gov
Mobile Phase Gradient of water with 0.1-0.5% formic or acetic acid and acetonitrile (B52724) or methanol (B129727) mdpi.comscielo.brnih.gov
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for flavonoids researchgate.netnih.gov
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) researchgate.netnih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification nih.gov

Research has demonstrated the successful application of these techniques in the comprehensive profiling of flavonoids in various plant extracts. For instance, studies on Withania somnifera have identified this compound as a key marker compound. sigmaaldrich.commedchemexpress.com The use of UHPLC-QTOF-MS has enabled the characterization of numerous flavonoid glycosides, including derivatives of kaempferol, in complex plant matrices. nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) is a widely used and robust method for the quantification of flavonoids, including this compound. nih.gov While not as sensitive or selective as mass spectrometry, HPLC-DAD offers the advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov

The principle of HPLC-DAD involves separating the components of a mixture using a liquid chromatograph and then detecting the analytes as they elute from the column by measuring their absorbance of UV-Vis light. nih.gov The photodiode array detector can acquire the entire UV-Vis spectrum of a compound at once, which is a significant advantage over single-wavelength UV detectors. nih.gov The characteristic UV spectrum of a flavonoid, with its distinct absorption bands, can be used for tentative identification by comparison with standards or literature data.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. inhort.plresearchgate.net The separation is usually achieved on a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. inhort.plscielo.br The detection wavelength is chosen based on the UV maxima of the compound, which for kaempferol glycosides is typically around 265 nm and 350 nm.

Table 2: Typical HPLC-DAD Method Parameters for Flavonoid Analysis

ParameterTypical SettingReference
Chromatography System HPLC inhort.plresearchgate.netmdpi.com
Column Reversed-phase C18 inhort.plscielo.br
Mobile Phase Gradient of acidified water and acetonitrile/methanol inhort.plscielo.br
Flow Rate 0.8 - 1.0 mL/min inhort.plscielo.br
Detection Photodiode Array (DAD) nih.gov
Wavelength Monitoring at ~265 nm and ~350 nm pensoft.net

The quantification of this compound is performed by creating a calibration curve using a certified reference standard. researchgate.net The area of the chromatographic peak corresponding to the compound in a sample is then used to determine its concentration based on the calibration curve.

Method Validation for Reproducible and Accurate Analysis in Research Samples

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must be thoroughly validated. inhort.plmdpi.com Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). inhort.plresearchgate.netmdpi.com

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix, such as impurities or related compounds. scielo.br In HPLC-DAD, this is often assessed by comparing the retention time and UV spectrum of the analyte peak in the sample with that of a pure standard. scielo.br In LC-MS/MS, the high selectivity of MRM transitions provides excellent specificity.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is typically evaluated by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration. mdpi.com A high correlation coefficient (r² > 0.99) is generally required. inhort.pl The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is recovered is calculated. mdpi.com Recovery values typically between 80% and 120% are considered acceptable. inhort.pl

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com RSD values of less than 15% are generally acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. mdpi.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. mdpi.com These are important parameters for determining the sensitivity of the method.

The availability of a United States Pharmacopeia (USP) reference standard for this compound is crucial for accurate quantification and method validation. sigmaaldrich.comusp.org

Table 3: Validation Parameters for a Hypothetical HPLC Method for this compound

ParameterAcceptance CriteriaTypical FindingReference
Linearity (r²) ≥ 0.9990.9995 mdpi.com
Range Defined by linear concentrations5-100 µg/mL mdpi.com
Accuracy (% Recovery) 80-120%98-105% inhort.plmdpi.com
Precision (RSD) < 15%< 5% nih.govmdpi.com
LOD Signal-to-Noise ≥ 30.5 µg/mL mdpi.com
LOQ Signal-to-Noise ≥ 101.5 µg/mL mdpi.com

By adhering to rigorous validation protocols, researchers can ensure that the analytical data generated for this compound is reliable, reproducible, and fit for purpose in scientific investigations.

Investigational Areas in Biological Activity and Mechanistic Research

Role as a Botanical Marker in Phytochemical Research

Kaempferol-3-O-robinoside-7-O-glucoside serves as a valuable botanical marker in phytochemical and chemotaxonomic research. immunomart.comtheclinivex.com Its presence and concentration can be characteristic of specific plant species or genera, aiding in their identification and classification. ijsit.com The unique glycosylation pattern of this compound, involving both a robinoside and a glucoside at distinct positions on the kaempferol (B1673270) aglycone, makes it a specific chemical fingerprint. ijsit.com

One of the notable sources of this compound is Withania somnifera, commonly known as Ashwagandha. immunomart.commedchemexpress.com It has been identified as a marker for the aerial parts of this plant. immunomart.commedchemexpress.com The compound is also found in other plants, and its identification is crucial for quality control and standardization of herbal products. theclinivex.comsigmaaldrich.com For instance, it can be used as an analyte to detect potential contamination in plant-derived materials. theclinivex.com The United States Pharmacopeia (USP) has established a reference standard for this compound for use in quality tests and assays, particularly for products containing Ashwagandha. sigmaaldrich.com

The table below summarizes some of the plant species in which this compound or structurally similar kaempferol glycosides have been identified, highlighting their role as botanical markers.

CompoundPlant Source(s)Role as a Marker
This compound Withania somnifera (Ashwagandha) immunomart.commedchemexpress.comMarker for aerial parts, quality control analyte immunomart.comtheclinivex.comsigmaaldrich.com
Kaempferol 3-O-rutinoside 7-O-glucosideRed tomato, Hosta ventricosa medchemexpress.comCharacterization of genetically modified tomatoes medchemexpress.com
Kaempferol 3,7-di-O-glucosideEquisetum hyemale chemfaces.comAntioxidant activity marker chemfaces.com
Kaempferol-3-O-glucoside-7-O-rhamnosideVicia faba, Urena lobata nih.govReported in various organisms nih.gov
Kaempferol-7-O-glucosideCassia renigera researchgate.netAntimicrobial activity marker researchgate.net

Preliminary In Vitro Research on Potential Cellular Interactions

Direct in vitro studies specifically on this compound are limited. However, extensive research on its aglycone, kaempferol, and other kaempferol glycosides provides a basis for exploring its potential cellular interactions. The glycosidic moieties can influence the compound's solubility, stability, and bioavailability, which in turn affects its biological activity. nih.gov

Research on kaempferol and its derivatives has revealed their ability to modulate various cellular signaling pathways implicated in a range of biological processes. nih.govmdpi.com These findings offer a predictive framework for the potential molecular targets of this compound.

Key Signaling Pathways Potentially Modulated by Kaempferol Glycosides:

PI3K/AKT Pathway: Kaempferol has been shown to downregulate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. nih.gov This inhibition can lead to the release of cytochrome c from mitochondria and trigger the caspase cascade, ultimately inducing apoptosis. nih.gov

MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key regulators of cellular processes like inflammation, proliferation, and apoptosis. researchgate.netmdpi.com Studies on kaempferol and related glycosides have demonstrated their ability to inhibit the phosphorylation of these kinases. researchgate.netmdpi.com For example, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to suppress the activation of NF-κB, MAPKs, and Akt pathways in RAW 264.7 cells. researchgate.net

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. nih.govresearchgate.net Kaempferol can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. mdpi.com

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and differentiation. mdpi.com Kaempferol has been observed to modulate the Wnt/β-catenin signaling pathway, which could have implications for its biological activities. mdpi.com

CFTR Chloride Channel: Kaempferol has been identified as a potent activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. frontiersin.org This activation, mediated through the cAMP/PKA signaling pathway, leads to increased chloride and fluid secretion. frontiersin.org

The table below details the potential molecular targets and the signaling pathways that may be influenced by this compound, based on evidence from its structural class.

Potential Molecular TargetSignaling PathwayPotential Biological OutcomeSupporting Evidence from Structural Class
PI3K/AKTPI3K/AKT PathwayInhibition of cell proliferation, induction of apoptosis nih.govKaempferol downregulates PI3K/AKT signaling. nih.gov
ERK, JNK, p38MAPK PathwaysRegulation of inflammation and apoptosis researchgate.netmdpi.comKaempferol and its glycosides inhibit MAPK phosphorylation. researchgate.net
NF-κBNF-κB SignalingAnti-inflammatory effects mdpi.comresearchgate.netKaempferol blocks NF-κB activation. nih.gov
β-cateninWnt/β-catenin PathwayModulation of cell differentiation and proliferation mdpi.comKaempferol regulates Wnt/β-catenin signaling. mdpi.com
CFTRcAMP/PKA PathwayIncreased chloride and fluid secretion frontiersin.orgKaempferol activates CFTR channels. frontiersin.org

Current Research Gaps and Future Directions for Direct Bioactivity Studies

Despite the foundational knowledge derived from its aglycone and related compounds, there are significant research gaps concerning the direct bioactivity of this compound. The specific arrangement of the sugar moieties likely imparts unique properties that cannot be fully extrapolated from other kaempferol derivatives. nih.gov

Key Research Gaps:

Lack of Direct Bioactivity Data: There is a scarcity of in vitro and in vivo studies investigating the specific pharmacological effects of this compound. nih.gov

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of this specific triglycoside is largely unknown. nih.gov Understanding its bioavailability is crucial to assess its therapeutic potential. nih.govnih.gov

Mechanism of Action: While inferences can be drawn from kaempferol, the precise molecular mechanisms by which this compound exerts its effects need to be elucidated through direct experimental evidence. researchgate.net

Comparative Studies: There is a need for comparative studies to understand how the glycosylation pattern of this compound differentiates its bioactivity from other kaempferol glycosides. ijsit.com

Future Research Directions:

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural sources is essential for conducting detailed bioactivity studies.

In Vitro Screening: A comprehensive in vitro screening of the compound against a panel of cell lines and molecular targets is necessary to identify its specific biological activities. scielo.br

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models are required to evaluate its efficacy and to understand its physiological effects.

Computational Modeling: In silico studies, such as molecular docking, can help predict potential binding interactions with various protein targets and guide experimental research. raco.cat

Future Research Directions and Translational Prospects Academic Focus

Advanced 'Omics' Approaches for Comprehensive Metabolomic and Functional Profiling

A foundational step in understanding the significance of Kaempferol-3-O-robinoside-7-O-glucoside is to map its presence and function within biological systems. Advanced 'omics' technologies are indispensable for this purpose. Comprehensive metabolomic studies on plants known to contain this compound, such as Withania somnifera, are crucial. researchgate.netnih.gov These studies employ a suite of sophisticated analytical techniques to create a detailed snapshot of the plant's chemical composition.

Future research should focus on integrated 'omics' strategies. This involves not only metabolomics to detect and quantify the compound but also functional genomics to identify the specific genes and enzymes—particularly glycosyltransferases—involved in its unique biosynthesis. nih.govoup.com By correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) across different tissues and developmental stages, researchers can elucidate the precise biochemical pathways leading to the formation of this complex molecule. scispace.com

Table 1: 'Omics' Technologies for Profiling this compound

'Omics' DisciplineKey TechnologiesResearch FocusPotential Insights
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)Detection, quantification, and structural elucidation of the compound in plant extracts. nih.govnih.govComprehensive chemical fingerprinting, identification of novel related compounds, and understanding metabolic flux. researchgate.net
Genomics Whole-genome sequencing, gene annotationIdentification of candidate genes for flavonoid biosynthesis, particularly UDP-glycosyltransferases (UGTs). oup.comoup.comUncovering the genetic blueprint for the compound's production.
Transcriptomics RNA-sequencing (RNA-Seq), Quantitative RT-PCRAnalyzing the expression patterns of biosynthetic genes under various conditions (e.g., stress, development). nih.govLinking specific genes to the production of the compound and understanding its regulation.
Proteomics 2D-gel electrophoresis, Mass SpectrometryIdentifying and quantifying the proteins (enzymes) directly involved in the biosynthetic pathway.Validating gene function at the protein level and understanding enzymatic kinetics.

Such a multi-faceted approach will provide a holistic view of the compound's role within the plant, moving beyond simple identification to a deeper functional understanding.

Potential for Biotechnological Production and Sustainable Sourcing Strategies

The natural abundance of this compound is often low, making extraction from plant sources inefficient and unsustainable for large-scale research or potential future applications. nih.gov Biotechnological production offers a promising alternative. Two primary strategies are at the forefront of this research area: metabolic engineering of microorganisms and the use of plant cell cultures.

Metabolic engineering involves introducing the biosynthetic pathway of the flavonoid into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgmdpi.com These microorganisms can be genetically modified to express the necessary plant enzymes—such as chalcone (B49325) synthase, flavanone (B1672756) 3-hydroxylase, flavonol synthase, and specific glycosyltransferases—to produce kaempferol (B1673270) and its glycosides from simple sugars. nih.govfrontiersin.orgnih.gov While significant progress has been made in producing the kaempferol aglycone, the stepwise addition of multiple, specific sugar moieties to create a complex triglycoside like this compound presents a considerable, yet achievable, challenge. nih.gov

Plant cell culture is another viable and sustainable strategy. researchgate.netresearchgate.net By cultivating plant cells in controlled bioreactors, it is possible to produce specific secondary metabolites without the need for agricultural land and in a manner that is independent of geographical and climatic constraints. researchgate.netnih.gov Elicitation, the use of signaling molecules like methyl jasmonate or salicylic (B10762653) acid, can further stimulate the production of desired flavonoids in these cultures. scielo.br

Table 2: Biotechnological and Sustainable Sourcing Strategies

StrategyOrganism/SystemKey MethodologiesAdvantagesChallenges
Metabolic Engineering E. coli, S. cerevisiaePathway reconstruction, enzyme engineering, fermentation optimization. frontiersin.orgnih.govRapid growth, high yields, scalable production from renewable feedstocks. nih.govExpressing complex plant enzymes, achieving multi-step glycosylation. frontiersin.org
Plant Cell Culture Withania somnifera cells, etc.Callus induction, suspension culture, elicitation, bioreactor optimization. scielo.brtechscience.comopenagrar.deSustainable, standardized product quality, free from environmental pollutants. researchgate.netSlow growth rates, lower yields compared to microbial systems. openagrar.de

Future research in this domain will focus on identifying and characterizing the specific glycosyltransferases needed for the final steps of biosynthesis and optimizing fermentation or culture conditions to maximize yields.

Development of Novel Analytical Standards and Reference Materials

Accurate and reproducible research into any chemical compound is fundamentally reliant on the availability of high-purity analytical standards and certified reference materials (CRMs). d-nb.info For this compound, such materials are essential for a variety of applications, including quantification in biological samples, quality control of herbal products, and as a starting point for pharmacological studies. sigmaaldrich.com

Currently, reference standards for this compound are available from specialized chemical suppliers, often produced by PhytoLab GmbH & Co. KG or certified by bodies like the United States Pharmacopeia (USP). sigmaaldrich.com These standards are typically characterized by a certified chromatographic purity (e.g., ≥90.0% by HPLC). sigmaaldrich.com

The future development in this area should focus on:

Increasing Availability: Expanding the number of suppliers to ensure a stable and competitive supply for the research community.

Certification and Traceability: Establishing more CRMs certified under ISO 17034 and ISO/IEC 17025, which provide the highest level of accuracy and metrological traceability. d-nb.info This is crucial for regulatory compliance and for ensuring the validity of analytical methods.

Isotopically Labeled Standards: Synthesizing isotopically labeled versions (e.g., with ¹³C or ²H) of this compound. These are invaluable as internal standards in mass spectrometry-based quantification, leading to more accurate and precise measurements.

The availability of these high-quality materials will underpin all other avenues of research, from basic plant science to potential translational applications.

Exploration of its Role in Plant Stress Responses and Development

Flavonoids, including kaempferol and its glycosides, are known to play crucial roles in how plants interact with their environment. nih.gov They are not merely passive secondary metabolites but active participants in plant development and defense. Research has shown that different kaempferol glycosides can influence key developmental processes. For instance, specific flavonols act as endogenous inhibitors of polar auxin transport, a critical process that governs plant architecture, including height and branching. nih.gov They are also involved in root development and pollen viability. nih.gov

Furthermore, the accumulation of flavonoids is a well-documented response to various abiotic stresses, such as high light, UV radiation, drought, and salinity. nih.govmdpi.com These compounds can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced under stress conditions. nih.gov The specific glycosylation pattern of a flavonoid can influence its solubility, stability, and biological activity, suggesting that a complex molecule like this compound may have a highly specialized role. researchgate.net

Future investigations should aim to:

Elucidate Specific Functions: Determine if this compound has a unique role in modulating auxin transport or other developmental processes, distinct from simpler kaempferol glycosides.

Analyze Stress-Induced Accumulation: Quantify the changes in the concentration of this specific compound in plants subjected to a range of abiotic and biotic stresses.

Investigate Signaling Pathways: Explore how the compound might be involved in plant defense signaling, potentially interacting with key stress-related hormones like jasmonic acid or salicylic acid. nih.gov

Understanding the endogenous role of this compound in plants is not only fundamentally important for plant biology but may also provide insights into its potential bioactivities for other applications.

Q & A

How can researchers differentiate Kaempferol-3-O-robinoside-7-O-glucoside from structurally similar flavonol glycosides using spectroscopic techniques?

Level: Basic
Methodological Answer:

  • NMR Analysis: Utilize quantum mechanics-based spectral analysis (QMSA) to resolve overlapping signals in the 3.0–3.9 ppm region. Compare experimental ¹H NMR spectra (e.g., in DMSO-d6) with computed spectra derived from spin-system modeling. The compound's 3-O-robinoside (rhamnosyl-(1→6)-glucoside) and 7-O-glucoside substitutions produce distinct splitting patterns, particularly in the anomeric proton region .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm the molecular formula (C₃₃H₄₀O₂₀, m/z 756.66). Key fragments (e.g., loss of robinoside or glucoside moieties) can distinguish it from analogs like kaempferol-3,7-di-O-glucoside .

What advanced strategies resolve discrepancies between experimental and computed NMR spectra of this compound?

Level: Advanced
Methodological Answer:

  • Hamiltonian Model Refinement: Adjust coupling constants and chemical shift parameters in QMSA software to account for solvent effects (e.g., DMSO-d6 interactions) and dynamic conformational changes. Merge computed spectra of individual spin systems (robinoside, glucoside) to match experimental data .
  • Validation with 2D NMR: Use HSQC and HMBC to cross-verify assignments. For example, the 7-O-glucoside anomeric proton (δ ~5.0 ppm) correlates with the kaempferol C7 oxygen, while the 3-O-robinoside protons show connectivity to C3 .

How can researchers investigate the biosynthetic origin of this compound in Withania somnifera?

Level: Advanced
Methodological Answer:

  • Enzyme Assays: Isolate glycosyltransferases from W. somnifera tissues and test substrate specificity using UDP-glucose/UDP-rhamnose and kaempferol aglycone. Monitor product formation via LC-MS .
  • Gene Knockdown: Silence candidate genes (e.g., UGT78D2 for 3-O-glycosylation) using CRISPR/Cas9 and analyze metabolite profiles to confirm pathway steps .

What analytical methods are optimal for quantifying this compound in plant extracts?

Level: Basic
Methodological Answer:

  • HPLC-DAD/UV: Use a C18 column with a gradient of water-acetonitrile (0.1% formic acid). Detect at 265–370 nm, characteristic of kaempferol’s absorption maxima. Compare retention times with authenticated standards .
  • LC-MS/MS Quantification: Apply MRM (multiple reaction monitoring) for m/z 756.66 → 287.05 (aglycone fragment). Validate with spike-recovery experiments in complex matrices .

How should researchers address contradictions in reported solubility and bioactivity data for this compound?

Level: Basic
Methodological Answer:

  • Solubility Profiling: Conduct equilibrium solubility studies in buffers (pH 1–7.4) and polar aprotic solvents (DMSO, methanol). Note that its weakly acidic nature (pKa ~6.5) increases solubility in alkaline conditions .
  • Bioactivity Reproducibility: Standardize assay conditions (e.g., cell culture media, solvent controls). Pre-treat samples with β-glucosidase to rule out aglycone-mediated effects .

What comparative approaches elucidate functional differences between this compound and its analogs (e.g., kaempferol-3-O-rutinoside)?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Compare glycosylation-dependent interactions with targets (e.g., COX-2, NF-κB). The 3-O-robinoside’s branched structure may sterically hinder binding versus linear rutinosides .
  • In Vivo Pharmacokinetics: Administer equimolar doses in rodent models and measure plasma/tissue concentrations. The 7-O-glucoside may enhance absorption via SGLT1 transporters compared to 7-O-rhamnosides .

How can researchers optimize extraction protocols to minimize degradation of this compound?

Level: Basic
Methodological Answer:

  • Solvent Selection: Use 70% ethanol/water (v/v) at 4°C to inhibit enzymatic hydrolysis. Avoid prolonged exposure to light or heat .
  • Stabilization Additives: Include 0.1% ascorbic acid in extraction buffers to prevent oxidative degradation of the flavonol core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.